Plumbylidyne
Description
Structure
2D Structure
Properties
CAS No. |
15875-18-0 |
|---|---|
Molecular Formula |
H2Pb |
Molecular Weight |
209 g/mol |
IUPAC Name |
λ2-plumbane |
InChI |
InChI=1S/Pb.2H |
InChI Key |
FOSOXHMVHOGFCF-UHFFFAOYSA-N |
Canonical SMILES |
[PbH4] |
Origin of Product |
United States |
Computational Chemistry and Advanced Theoretical Investigations of Plumbane
Quantum Chemical Methodologies Applied to Plumbane
Computational chemistry employs various quantum mechanical methods to investigate molecular systems, providing insights that complement or precede experimental observations. For plumbane, given the heavy nature of lead, these methodologies must account for significant relativistic effects.
Ab Initio and Density Functional Theory (DFT) Approaches
Ab initio and Density Functional Theory (DFT) are foundational quantum chemical methodologies widely applied to study molecular systems, including plumbane. These approaches are used to investigate properties such as molecular stability, vibrational spectra, and equilibrium geometries fishersci.sewikipedia.orgwikipedia.orgamericanelements.comamericanelements.com.
Ab initio methods, derived directly from fundamental quantum mechanical principles without empirical parameters, include techniques like coupled cluster theory (e.g., CCSD(T)), localized second-order Møller-Plesset perturbation theory, and multireference perturbation approaches nih.govfishersci.ie. These methods aim for high accuracy in describing electron correlation. For instance, ab initio studies have been conducted to assess the stability and vibrational spectra of plumbane and its homologous compounds wikipedia.org.
DFT approaches, which approximate the electronic structure based on electron density, are particularly successful for molecular property calculations, especially in systems containing heavy elements where more computationally intensive correlated wave function ab initio methods might be impractical wikipedia.orgnih.gov. DFT computations are frequently employed to derive equilibrium geometries, vibrational wavenumbers, and intensities fishersci.se. Advanced quantum chemistry programs, such as ORCA, integrate both DFT and correlated ab initio wavefunction methods, offering a comprehensive suite of tools for such investigations nih.gov.
Relativistic Calculations (e.g., Dirac-Hartree-Fock) for Heavy Element Effects
For molecules containing heavy elements like lead, relativistic effects become profoundly significant and cannot be ignored in accurate computational studies wikidata.org. These effects arise from the high speeds of electrons in the vicinity of heavy nuclei, necessitating the use of relativistic quantum chemical methodologies.
Plumbane has been a recurring subject of Dirac-Hartree-Fock relativistic calculation studies, which are crucial for investigating the stabilities, geometries, and relative energies of hydrides with the formula MH₄ or MH₂ nih.govnih.gov. Practical relativistic calculations are often performed within the framework of Dirac-Hartree-Fock or Dirac-Kohn-Sham theory wikidata.orgfishersci.at. These methods utilize a four-component Dirac-Coulomb Hamiltonian to describe the electronic system, providing a rigorous representation for many-electron systems in quantum chemistry wikidata.orgfishersci.at.
Relativistic effects can lead to substantial changes in predicted molecular properties. For example, all-electron fully relativistic Dirac-Fock calculations have shown significant increments (e.g., ~51%) in predicted atomization energies and notable differences in bond lengths compared to non-relativistic Hartree-Fock calculations for heavy-element compounds fishersci.be. The impact of relativity extends not only to the heavy atom itself but also to the properties of nearby light atoms, an effect known as the heavy-atom effect on light atoms (HALA) wikidata.org.
Theoretical Characterization of Plumbane Molecular Structure
Computational methods provide detailed insights into the intrinsic structural and bonding characteristics of plumbane.
Electronic Structure Analysis and Bonding Theories
Plumbane (PbH₄) is characterized by its tetrahedral (T_d) structure nih.govnih.gov. As a Group 14 hydride, its electronic structure and bonding are influenced by the increasing atomic number of the central atom. A notable trend among metal hydrides of the formula MH₄ (where M ranges from Si to Pb) is the decrease in stability as the atomic number of M increases, making plumbane the least stable in this series nih.govnih.gov. This thermodynamic instability with respect to the loss of a hydrogen atom is a key feature of its electronic structure nih.govnih.gov.
Theoretical analyses of chemical bonding often employ concepts such as shared electron pairs, as described by Lewis's theory, or more advanced molecular orbital (MO) theory wikipedia.orgquizgecko.com. These theories are applied to understand how electrons are distributed and shared within the Pb-H bonds of plumbane. Electronic structure calculations, frequently based on Density Functional Theory, are fundamental in elucidating these bonding characteristics wikipedia.org.
Geometrical Optimization and Equilibrium Configurations
One of the primary applications of computational chemistry is the determination of molecular geometries. Geometry optimization algorithms aim to locate minima on the potential energy surface, which correspond to stable equilibrium configurations of a molecule ereztech.comwikipedia.orgeasychem.org. For plumbane, theoretical calculations consistently predict a tetrahedral (T_d) structure nih.govnih.gov.
The equilibrium bond distance between lead and hydrogen in plumbane has been theoretically determined to be 1.73 Å nih.govnih.gov. This value is a critical parameter derived from geometry optimization procedures, often performed using ab initio SCF-MO calculations easychem.org. The accuracy of these optimized geometries can be influenced by the level of theory and basis set employed, with relativistic effects being particularly important for heavy elements to obtain reliable bond lengths and structural parameters fishersci.be.
Spectroscopic Parameters from Theoretical Calculations
Theoretical calculations are indispensable for predicting and interpreting spectroscopic data, which can be challenging to obtain experimentally for unstable compounds like plumbane.
Computational studies have been instrumental in identifying and characterizing the vibrational spectra of plumbane. For instance, laser ablation studies have been used to identify the infrared (IR) bands of PbH₄ nih.govnih.gov. The experimentally observed IR absorption band for PbH₄ at 1815 cm⁻¹ and for its deuterated analogue, PbD₄, at 1302 cm⁻¹ are in agreement with predictions from quantum chemical calculations americanelements.com.
DFT computations are routinely performed to derive vibrational wavenumbers and intensities, providing a theoretical basis for understanding the molecule's interaction with infrared radiation fishersci.se. Beyond vibrational spectroscopy, relativistic calculations are also applied to determine other molecular properties that define parameters for magnetic resonance spectroscopic techniques, such as nuclear magnetic resonance (NMR) shielding and indirect nuclear spin-spin coupling constants nih.gov. These theoretical calculations are often considered to represent gas-phase studies and are crucial for understanding the significant relativistic effects on NMR parameters in heavy-element systems nih.govwikidata.org.
Data Tables
Table 1: Key Molecular Properties of Plumbane
| Property | Value | Source |
| Molecular Formula | PbH₄ | nih.govnih.gov |
| Molar Mass | 211.23 g/mol | nih.govnih.gov |
| Appearance | Unstable colorless gas | nih.govnih.gov |
| Boiling Point | -13 °C | nih.govnih.gov |
| Molecular Shape | Tetrahedral (T_d) at the Pb atom | nih.govnih.gov |
| Equilibrium Pb-H Bond Length | 1.73 Å | nih.govnih.gov |
Table 2: Spectroscopic Parameters from Theoretical and Experimental Data
| Compound | Spectroscopic Parameter | Value (cm⁻¹) | Source |
| Plumbane | Infrared (IR) band | 1815 | americanelements.com |
| Plumbane-d₄ | Infrared (IR) band | 1302 | americanelements.com |
Prediction and Interpretation of Vibrational Spectra (e.g., Infrared Bands)
Ab initio studies have been instrumental in predicting the stability and vibrational spectra of plumbane (PbH₄) and its methylated derivatives researchgate.netacs.org. These computational approaches allow for the calculation of harmonic frequencies, infrared intensities, and Raman activities, along with estimates of zero-point energies nih.gov. For plumbane, theoretical predictions of IR bands have been crucial, especially given the challenges in its experimental observation researchgate.netwikipedia.org. Early studies in 2003 by Wang and Andrews, for instance, focused on the preparation of PbH₄ by laser ablation and identified its infrared bands, which were supported by theoretical work wikipedia.org. The predicted infrared spectra provide characteristic signatures that aid in the identification of plumbane in various environments.
Analysis of Nuclear Magnetic Resonance (NMR) Shielding Tensors with Relativistic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation, but for heavy-element compounds like plumbane, relativistic effects significantly influence NMR parameters, particularly nuclear magnetic shielding tensors rsc.orgpsu.edu.
Relativistic quantum chemical methods are essential for accurately calculating NMR properties of molecules containing heavy atoms. For plumbane, two-component relativistic methods, which account for spin-orbit coupling, have been applied to analyze NMR shielding tensors aip.orgnih.govaip.org. These studies often employ methods like relativistic density functional theory (DFT) combined with localized molecular orbital analyses (e.g., Natural Localized Molecular Orbitals - NLMOs and Natural Bond Orbitals - NBOs) to decompose and understand the contributions to the shielding aip.orgnih.gov.
The inclusion of relativistic effects is critical because they can dramatically alter the electron density near the nucleus, thereby affecting the NMR shielding. For heavy p-block elements like lead, spin-orbit effects can even partially cancel scalar relativistic effects, highlighting the necessity of a comprehensive relativistic treatment rsc.org. Studies on plumbane serve as important examples for evaluating the impact of relativistic effects on NMR parameters, particularly in comparison to lighter congeners like methane (B114726) aip.org.
Computational Studies on Stability and Energetics
The stability and energetics of plumbane are key areas of computational investigation, providing insights into its thermodynamic viability and reactivity.
Relative Energies of Plumbane and its Congeners (e.g., Silane (B1218182), Germane (B1219785), Stannane)
Plumbane is known to be thermodynamically unstable compared to its lighter group 14 congeners: methane (CH₄), silane (SiH₄), germane (GeH₄), and stannane (B1208499) (SnH₄) wikipedia.orgck12.org. The stability of MH₄ hydrides generally decreases as the atomic number of M increases down Group 14 wikipedia.orgck12.org. This trend is primarily attributed to the decreasing electronegativity of the central atom and the weakening of the M-H bond as the atomic size increases ck12.orgwikipedia.org.
Computational studies, including ab initio calculations, have explored the relative energies and stability of these hydrides acs.org. For instance, theoretical investigations have shown that plumbane is thermodynamically unstable with respect to the loss of a hydrogen atom wikipedia.org. Furthermore, under high-pressure conditions, theoretical predictions suggest a wide decomposition pressure range for PbH₄, above which it can emerge in different forms compared to its group-14 congeners researchgate.net. This highlights the complex interplay of pressure, temperature, and relativistic effects on the stability of plumbane.
Thermochemical Data and Enthalpies of Formation via Theoretical Means
Theoretical calculations are crucial for determining thermochemical data, such as enthalpies of formation (ΔHf°), for species like plumbane that are difficult to characterize experimentally due to their instability. While specific numerical values for the standard enthalpy of formation of plumbane from recent, highly accurate theoretical studies were not directly retrieved in the search, ab initio methods are routinely used to predict such data for unstable compounds nih.gov. These methods allow for the calculation of basic thermodynamic quantities, including enthalpy and zero-point energies, which are fundamental for understanding the energy landscape of plumbane and its decomposition pathways nih.gov.
Quantum Chemical Reaction Prediction and Mechanistic Modeling
Quantum chemical methods are powerful tools for predicting reaction pathways and modeling reaction mechanisms involving plumbane. Although detailed specific reaction predictions and mechanistic modeling for plumbane were not extensively covered in the search results, the general capability of quantum chemistry in this area is well-established.
Computational approaches, such as Density Functional Theory (DFT) and ab initio methods, can be used to map out potential energy surfaces, identify transition states, and calculate activation barriers for reactions involving plumbane nih.gov. This allows for the theoretical prediction of how plumbane might react with other species, its decomposition pathways, and the mechanisms by which it forms or transforms. Given plumbane's instability, such theoretical modeling is particularly valuable for understanding its behavior in various chemical environments and for guiding potential synthetic efforts.
Advanced Synthetic Methodologies for Plumbane
Non-Conventional Synthesis Techniques
The inherent instability of plumbane necessitates synthetic techniques that can generate the molecule under conditions where it can be immediately characterized or trapped. Laser ablation and theoretical high-pressure approaches represent the cutting edge of these non-conventional methods.
A significant breakthrough in the synthesis and direct observation of plumbane was achieved through laser ablation. In 2003, researchers Wang and Andrews successfully prepared plumbane by ablating a lead target with a pulsed laser in the presence of hydrogen gas. wikipedia.org The resulting products were trapped in a solid argon matrix at low temperatures, which stabilized the PbH₄ molecules sufficiently for spectroscopic analysis.
This method allowed for the first definitive identification of plumbane's infrared absorption bands. wikipedia.org The characterization is crucial as it provides experimental validation for the molecule's predicted tetrahedral structure and vibrational frequencies.
Table 1: Infrared Spectral Data for Plumbane (PbH₄) from Laser Ablation Studies
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| ν₃ (stretching) | 1855.5 | The primary infrared-active Pb-H stretching frequency observed in an argon matrix. |
| ν₄ (bending) | 682.0 | The primary infrared-active Pb-H bending frequency, confirming the molecule's structure. |
This table presents key infrared absorption bands identified for PbH₄ synthesized via laser ablation and isolated in a solid argon matrix, as reported by Wang and Andrews in 2003.
While conventional high-temperature synthesis is unsuitable for the unstable plumbane molecule, theoretical studies have explored the effect of extreme pressures on the lead-hydrogen system. Computational predictions indicate that while molecular plumbane (PbH₄) is thermodynamically unstable over a wide pressure range (0 to 132 GPa), external pressure can significantly stabilize the Pb-H system. aps.org
Above a predicted pressure of 132 GPa, plumbane is expected to emerge not as discrete molecules but in novel, non-molecular, metallic alloy forms. aps.org These high-pressure phases are predicted to have extended layered structures. aps.org This research suggests that high-pressure synthesis could be a route to entirely new lead-hydrogen materials with unique properties, although it does not produce the conventional tetrahedral PbH₄ molecule. aps.org These theoretical findings open a new frontier for materials science, suggesting that pressure can fundamentally alter the compositional landscape and create compounds inaccessible under ambient conditions.
Solution-Phase Preparative Strategies
Solution-phase methods offer a more traditional, yet highly nuanced, approach to plumbane synthesis. These strategies rely on the chemical reduction of lead precursors in a liquid medium, where careful control of reactants and conditions is paramount.
In 1999, a viable solution-phase synthesis of plumbane was reported, involving the reaction of lead(II) nitrate (B79036) (Pb(NO₃)₂) with sodium borohydride (B1222165) (NaBH₄). wikipedia.org This method represented a significant advance, as previous attempts using standard procedures for lighter Group 14 hydrides had failed. wikipedia.orgchemeurope.com The reaction is typically carried out in an aqueous medium where the powerful reducing agent, NaBH₄, reduces the lead(II) ions to form the volatile plumbane gas.
The efficiency of this process is often low, and the plumbane generated must be immediately removed and analyzed due to its rapid decomposition. Studies have shown that pre-oxidation of the Pb(II) solution, for instance with ammonium (B1175870) peroxodisulphate, is a crucial step for the successful generation of gaseous lead hydride in this type of system. researchgate.net
Table 2: Typical Reactants in Solution-Phase Plumbane Synthesis
| Reactant Role | Chemical Compound | Formula |
| Lead Precursor | Lead(II) Nitrate | Pb(NO₃)₂ |
| Reducing Agent | Sodium Borohydride | NaBH₄ |
| Oxidizing Agent | Ammonium Peroxodisulphate | (NH₄)₂S₂O₈ |
| Acidifying Agent | Nitric Acid | HNO₃ |
This table outlines the key chemical species involved in the aqueous synthesis of plumbane.
The mechanism of hydride generation for Group 14 elements has been a subject of detailed study. The "nascent hydrogen" theory, which posits that newly formed, highly reactive hydrogen atoms are responsible for the reduction, has been challenged. In 2005, a non-nascent hydrogen mechanism for plumbane synthesis was proposed. wikipedia.orgnih.gov
This mechanism suggests that plumbane is formed through the direct transfer of a hydride (H⁻) from the borohydride reducing agent to the lead species. cnr.it This pathway is considered an induced or catalytic reaction that occurs concurrently with the redox reaction in the solution. nih.gov Isotope-labeling experiments using deuterated borohydride (NaBD₄) have provided strong evidence for this direct transfer mechanism, not only for plumbane but for other volatile hydrides as well. cnr.it
Mechanistic Studies of Plumbane Formation Reactions
Understanding the reaction mechanism is critical for optimizing the yield of plumbane. Mechanistic studies often focus on the kinetics and the role of various species in the reaction mixture. Research into the chemical vapor generation (CVG) of plumbane has revealed the complex interplay between the lead precursor, the reducing agent, and additives.
It has been demonstrated that in the absence of certain additives like potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), the reaction between Pb(II) and NaBH₄ may primarily yield solid lead species with no detectable volatile plumbane. cnr.it The additive appears to play a crucial role in promoting the formation of plumbane, not by directly interacting with the Pb(II) ions, but by reacting with NaBH₄ to form intermediate borane (B79455) complexes. researchgate.net These intermediates are believed to be highly effective in the subsequent reduction of Pb(II) to PbH₄. researchgate.net Kinetic experiments and thermodynamic considerations have been employed to clarify these complex reaction pathways and the controversial role of such additives. cnr.it
Challenges in the Isolation and Stabilization of Plumbane
The fleeting nature of plumbane makes its study exceptionally difficult, requiring specialized techniques for its synthesis, detection, and characterization.
Inherent Instability of the Plumbane Molecule
Plumbane is a colorless gas that is thermodynamically unstable, readily decomposing into its constituent elements, elemental lead and molecular hydrogen. researchgate.netaps.org This decomposition is a spontaneous process under standard conditions. The instability of plumbane is a consequence of the weak lead-hydrogen (Pb-H) bond.
This trend of decreasing stability is observed down Group 14 of the periodic table, with plumbane being the least stable among methane (B114726) (CH₄), silane (B1218182) (SiH₄), germane (B1219785) (GeH₄), and stannane (B1208499) (SnH₄). The primary reason for this trend is the increasing atomic size and the growing mismatch in orbital energies between the central atom and hydrogen, which leads to weaker covalent bonds.
A significant contributor to the weakness of the Pb-H bond is the inert pair effect . stackexchange.comwikipedia.org This relativistic effect causes the 6s electrons of lead to be more tightly bound to the nucleus than expected, making them less available for covalent bonding. This results in a weaker overlap between the lead and hydrogen orbitals, and consequently, a weaker and longer Pb-H bond, predisposing the molecule to decomposition.
Theoretical studies, including Dirac-Hartree-Fock relativistic calculations, have been crucial in understanding the structure and stability of plumbane. aps.org These calculations predict a tetrahedral geometry for the molecule. Experimental observations have confirmed that plumbane molecules are kinetically unstable, with a short lifetime, decomposing to form a metallic lead film and hydrogen gas. aps.org
Difficulties in Synthesis and Isolation
The synthesis of plumbane is notably more challenging than that of its lighter counterparts. Standard methods used for the synthesis of germane and stannane are not effective for producing plumbane. This difficulty arises from the compound's extreme instability, which requires carefully controlled reaction conditions to prevent immediate decomposition.
One of the major challenges during synthesis is the co-production of highly reactive intermediates and byproducts that can catalyze the decomposition of plumbane. For instance, the formation of elemental lead during the reaction can act as a catalyst for the further decomposition of any newly formed plumbane molecules. stackexchange.com Therefore, reaction conditions must be optimized to minimize the formation of these decomposition-promoting species.
Successful synthetic approaches often involve low temperatures and the use of specific reagents. One reported method involves the reaction of lead(II) nitrate with sodium borohydride. However, even with these specialized methods, the yield of plumbane is often low, and the product is difficult to isolate in a pure form due to its rapid decomposition. The purification process itself is a significant hurdle, as conventional techniques like distillation are not feasible due to the compound's thermal lability. Any attempt to handle or purify plumbane must be conducted at very low temperatures to slow down the rate of decomposition.
Spectroscopic Characterization and the Role of Matrix Isolation
The transient nature of plumbane makes its characterization by conventional spectroscopic techniques a formidable task. The low concentrations and short lifetime of the molecule in the gas phase make it difficult to obtain high-quality spectra.
To overcome these challenges, matrix isolation spectroscopy has been a pivotal technique in the study of plumbane. This method involves trapping the unstable plumbane molecules in an inert solid matrix, typically a noble gas like argon, at cryogenic temperatures. This effectively immobilizes the molecules and prevents them from decomposing through bimolecular collisions, allowing for their spectroscopic investigation.
Infrared (IR) spectroscopy, combined with matrix isolation, has been successfully used to identify the vibrational frequencies of the Pb-H bonds in plumbane, providing valuable insights into its molecular structure and bonding. These experimental findings have been crucial for validating the predictions of theoretical models.
Attempts at Stabilization
Given the inherent instability of plumbane, efforts have been directed towards stabilizing the molecule. One theoretical approach that has been explored is the application of high pressure. aps.orgaps.org Computational studies suggest that external pressure can significantly stabilize plumbane, although this has yet to be experimentally realized in a way that allows for its practical use.
Another avenue of research involves the synthesis of organoplumbane derivatives, where one or more hydrogen atoms are replaced by organic groups. While this article focuses solely on plumbane, it is worth noting that the presence of bulky organic substituents can in some cases provide steric hindrance that slows down decomposition pathways.
Reactivity and Reaction Pathways of Plumbane
Decomposition Kinetics and Mechanisms
Plumbane (PbH₄) is an exceptionally unstable, colorless gas that readily decomposes, even at low temperatures. Its boiling point is reported at -13 °C, but it decomposes prior to reaching this temperature ucl.ac.ukicdst.org. This instability is a hallmark of the heavier Group 14 hydrides, with stability decreasing significantly as the atomic number of the central atom increases from carbon to lead thieme-connect.deualberta.cachemeurope.comwikipedia.orgwikipedia.org. The decomposition of plumbane is thermodynamically favorable, driven by a negative Gibbs free energy of decomposition nih.govcnr.it.
The primary decomposition pathway for plumbane involves its breakdown into elemental lead and hydrogen gas acs.orgstackexchange.com. This process is rapid, and experimental observations indicate that collected plumbane decomposes at room temperature, forming an opaque black film of amorphous lead on trap walls stackexchange.com. The presence of hydrogen atoms can accelerate this decomposition smu.eduresearchgate.net.
While specific kinetic parameters, such as precise rate constants or activation energies for the direct thermal decomposition of PbH₄, are not widely documented, the rapid nature of its breakdown underscores a low activation barrier for this process. The decomposition can be influenced by external factors; for instance, during its synthesis, contact with metals, grease, or an excess of sodium borohydride (B1222165) (NaBH₄) can lead to accelerated decomposition stackexchange.com.
Reactions with Chemical Oxidants and Reductants
Plumbane is a potent reducing agent, exhibiting the highest reducing character among the Group 14 hydrides (CH₄, SiH₄, GeH₄, SnH₄) askfilo.com. This enhanced reducing capability stems from the decreasing bond dissociation energy down the group, which facilitates the donation of electrons askfilo.com.
A well-documented reaction demonstrating plumbane's reducing nature is its combustion with oxygen. Plumbane reacts with oxygen to yield lead(IV) oxide and water, as represented by the balanced chemical equation: PbH₄(g) + 2 O₂(g) → PbO₂(s) + 2 H₂O(g) webqc.org
While direct reactions of plumbane (PbH₄) with other specific oxidants are less extensively detailed in the literature due to its extreme instability, studies on its generation provide insights into its redox behavior. Plumbane is typically generated through redox reactions where lead(II) species are reduced to plumbane's lead(-IV) state chemeurope.combrainly.com. This often involves the use of strong reducing agents like sodium borohydride (NaBH₄) in conjunction with oxidizing additives such as potassium ferricyanide (B76249) (K₃Fe(CN)₆) or potassium hexacyanomanganate(III) (K₃Mn(CN)₆) ualberta.caacs.orgresearchgate.netuw.edu.plnih.gov. In these generation processes, lead undergoes oxidation from Pb(0) to Pb(IV) during formation, implying that elemental lead acts as a reducing agent to form plumbane brainly.com.
Derivatives of plumbane, such as organolead compounds (e.g., tetraethyllead), are known to react with halogens, where the halogen atoms can replace alkyl or phenyl groups attached to the lead center thieme-connect.deontosight.ai. Tetraethyllead (B6334599), for instance, is incompatible with strong oxidizing agents chemicalbook.com.
Photochemical and Thermochemical Transformations
Plumbane's inherent thermodynamic instability makes it susceptible to both photochemical and thermochemical transformations. Thermochemical reactions, driven by heat, lead to its decomposition ucl.ac.ukicdst.orgnih.govcnr.itsmu.eduuw.edu.pl. As discussed in Section 4.1, plumbane readily decomposes into elemental lead and hydrogen gas upon heating, even at relatively low temperatures acs.orgstackexchange.com.
Photochemical transformations involve the absorption of light, typically in the visible or ultraviolet regions, which excites molecules and initiates chemical reactions cnr.it. While specific detailed studies on the photodecomposition of plumbane (PbH₄) are scarce, related organolead compounds, such as tetraethyllead, are known to decompose slowly in air and rapidly when exposed to bright sunlight or ultraviolet light chemicalbook.comnih.govwikipedia.org. These derivatives also undergo photochemical reactions in the atmosphere stackexchange.com. This suggests that plumbane itself, given its greater instability compared to its organometallic derivatives, would likely be highly susceptible to light-induced decomposition.
Computational and Experimental Mechanistic Investigations
Extensive computational studies have been conducted to elucidate the stability, geometry, and relative energies of plumbane and other Group 14 hydrides. Dirac-Hartree-Fock relativistic calculations have been employed to investigate the properties of MH₄ or MH₂ hydrides, including plumbane thieme-connect.dechemeurope.comwikipedia.orgscispace.com. These theoretical approaches are crucial for understanding the behavior of heavy elements where relativistic effects play a significant role scispace.com.
High-level ab initio calculations, such as those using the Normalized Elimination of the Small Component (NESC) with spin-orbit coupling corrections (SOC/CCSD(T)/cc-pV5Z), have been utilized to determine the energetics of hydrogenation reactions involving PbHn species smu.eduresearchgate.netresearchgate.net. These studies provide accurate reaction and activation enthalpies, as well as free energies, by incorporating vibrational, thermochemical, and entropy corrections researchgate.netresearchgate.net.
Table 1: Selected Energetic Parameters for Plumbane and Related Hydrogenation Reactions
| Parameter | Value (kcal/mol) | Reference |
| Pb-H Bond Dissociation Enthalpy (BDE) | 68.9 | chemicalbook.com |
| Activation Enthalpy for PbHn hydrogenation | 30.4 | researchgate.net |
The mechanisms of these reactions are often analyzed using advanced computational techniques like the unified reaction valley approach (URVA), which allows for the partitioning of the reaction mechanism into distinct phases researchgate.net. These computational insights confirm the nature of bonding and stability in lead-containing complexes onelook.com.
Experimentally, mechanistic investigations have primarily focused on the generation of plumbane due to its fleeting nature. Studies on the chemical vapor generation of plumbane from inorganic lead(II) in aqueous solutions with sodium borohydride (NaBH₄) have clarified the role of additives like potassium ferricyanide (K₃Fe(CN)₆) cnr.itresearchgate.net. Deuterium-labeled experiments have provided crucial evidence, indicating that the generated PbH₄ is formed by the direct transfer of hydride from borane (B79455) to lead atoms cnr.itresearchgate.net. Furthermore, the experimental observation of plumbane's rapid decomposition at room temperature into amorphous lead provides direct evidence of its instability and decomposition pathway stackexchange.com.
Organoplumbane Compounds and Derivatives: Advanced Chemical Research
Synthesis and Structural Elucidation of Complex Organoplumbanes
The synthesis of organoplumbanes involves various methods, often leveraging the reactivity of organometallic reagents with lead precursors. Structural elucidation is critical for understanding their properties and reactivity.
Symmetrically substituted tetraorganoplumbanes, with the general formula R₄Pb, are typically synthesized through the reaction of lead(II) halides (e.g., PbCl₂) with organolithium reagents (RLi) or Grignard reagents (RMgX). This transmetallation approach is a common route for forming lead-carbon bonds scbt.comuni.lu. For instance, tetraethyllead (B6334599) (TEL), Pb(C₂H₅)₄, a historically significant compound widely used as a fuel additive, was synthesized by reacting ethyl chloride with a sodium-lead alloy. Similarly, tetramethyllead (B1204573) (TML), Pb(CH₃)₄, another antiknock additive, can be synthesized from the disproportionate transmetalation of methylmagnesium chloride onto plumbous chloride. These compounds are generally colorless liquids (alkyl derivatives) or white solids (aryl derivatives) and exhibit varying thermal stabilities, with phenyl derivatives being more stable than methyl or ethyl analogs.
Unsymmetrically substituted tetraorganoplumbanes, such as Trimethyl(phenylthio)plumbane, (CH₃)₃Pb(SPh), feature different organic or heteroatom-containing groups attached to the lead center. The synthesis of Trimethyl(phenylthio)plumbane typically involves the reaction of trimethyllead (B1239934) compounds with thiophenols in the presence of appropriate catalysts. These compounds offer avenues for exploring diverse chemical reactivities and applications due to their varied substitution patterns.
Functionalized aryl- and alkynylplumbanes incorporate aromatic or alkyne moieties directly bonded to the lead atom, often imparting unique electronic and steric properties. The synthesis of such compounds frequently employs cross-coupling reactions or reactions with appropriate organometallic reagents. An example is Triphenyl(phenylethynyl)lead(IV), (C₆H₅)₃PbC≡CC₆H₅, a known organometallic compound. While specific detailed synthetic pathways for this compound were not found in the provided search results, its existence highlights the ability to incorporate complex functional groups onto the lead center. Generally, such compounds can be prepared by reacting lead halides or organolead halides with aryl- or alkynyl-lithium or Grignard reagents. The precise control over reaction conditions is crucial for achieving desired regioselectivity and product yield. Trimethyl(naphthalen-1-yl)plumbane would be another example of a functionalized arylplumbane, though its specific synthesis details were not available in the provided information.
Plumbylenes, also known as plumbylidenes, are fascinating low-valent organolead(II) species with the general formula R₂Pb. They are divalent analogues of carbenes, featuring a lead atom in the +2 oxidation state with a lone pair of electrons and six electrons in their valence shell scbt.com. The first plumbylene, dialkylplumbylene, was synthesized in 1973 scbt.com.
Synthesis of Plumbylenes: Plumbylenes are primarily synthesized via transmetallation reactions involving lead(II) halides (PbX₂) and organolithium (RLi) or Grignard reagents (RMgX) scbt.com.
Addition of two equivalents of RLi to PbX₂ yields disubstituted plumbylenes (R₂Pb) scbt.com.
Heteroleptic plumbylenes (RR'Pb) can be synthesized by adding an organolithium or Grignard reagent with a different organic substituent to a monohalogenated plumbylene (RPbX) scbt.com.
Another method involves the reductive dehalogenation of tetravalent organolead compounds (R₂PbX₂) scbt.com.
Stability and Structure: Despite the inert pair effect suggesting the thermodynamic stability of the divalent state, plumbylenes are often sensitive to heat and light, tending to polymerize and disproportionate to elemental lead scbt.com. Their stability as monomers is typically achieved through:
Kinetic stabilization: Employing sterically bulky ligands (e.g., [(Me₃Si)₂CH]₂Pb, 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl (Tbt) groups) scbt.com.
Thermodynamic stabilization: Using heteroatom-containing substituents that can donate electron density into the vacant 6p orbital of lead scbt.com.
Examples of stable plumbylenes include those supported by iminophosphonamide ligands, which have been exhaustively characterized. Related low-valent species, such as plumbyliumylidenes ([R₂Pb:]⁺), have also been synthesized and studied for their catalytic properties.
Table 1: General Synthetic Routes for Organoplumbanes (Interactive Data Table)
| Organoplumbane Type | General Synthetic Method(s) | Examples |
| Tetraorganoplumbanes | PbX₂ + RLi/RMgX (Transmetallation) | Tetraethyllead, Tetramethyllead |
| Unsymmetrical R₄Pb | R₃PbX + R'Y (e.g., thiophenols) | Trimethyl(phenylthio)plumbane |
| Functionalized R₄Pb | Organolead halide + Aryl/Alkynyl-Li/Grignard; Cross-coupling | Triphenyl(phenylethynyl)lead(IV) |
| Plumbylenes (R₂Pb) | PbX₂ + 2RLi/RMgX (Transmetallation); Reductive Dehalogenation | [(Me₃Si)₂CH]₂Pb, Iminophosphonamide-supported plumbylenes |
Advanced Spectroscopic Characterization of Organoplumbanes
The characterization of organoplumbanes relies heavily on advanced spectroscopic techniques, providing crucial insights into their molecular structure, bonding, and dynamics.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organoplumbanes. Beyond standard ¹H and ¹³C NMR, which provide information about the organic ligands, ²⁰⁷Pb NMR spectroscopy offers direct insights into the electronic environment of the lead atom itself.
¹H and ¹³C NMR: These techniques are routinely used to characterize the organic substituents attached to the lead center. Chemical shifts, signal multiplicities, and coupling constants (e.g., J(H-H), J(C-H), J(C-C)) provide detailed information about the connectivity and stereochemistry of the organic framework. For organoplumbanes, coupling between the organic nuclei and the ²⁰⁷Pb nucleus can also be observed, providing additional structural clues.
²⁰⁷Pb NMR Spectroscopy: The ²⁰⁷Pb nucleus is a spin-½ nucleus, making it well-suited for NMR studies. Despite its relatively low natural abundance (22.1%), ²⁰⁷Pb NMR yields narrow signals over an exceptionally wide chemical shift range, spanning approximately 17,000 ppm. This broad range makes ²⁰⁷Pb NMR highly sensitive to subtle changes in the lead's chemical environment, including its coordination number, oxidation state, and the nature of directly bonded ligands. Liquid tetramethyllead, Pb(CH₃)₄, is commonly used as the reference standard for ²⁰⁷Pb chemical shifts.
Chemical Shifts (δ²⁰⁷Pb): The position of the ²⁰⁷Pb signal is highly diagnostic. For instance, plumbylenes (Pb(II) species) typically resonate at the high-frequency end of the chemical shift range, while plumbocenes are found at the low-frequency end. Relativistic effects significantly contribute to the ²⁰⁷Pb nuclear shielding, particularly in lead(II) compounds.
Coupling Constants (ⁿJ(²⁰⁷Pb,X)): Indirect nuclear spin-spin coupling constants between ²⁰⁷Pb and other NMR-active nuclei (X), such as ¹H and ¹³C, are invaluable for structural assignment and understanding bonding. Lead shows large coupling constants with ¹H (approximately 2500 Hz) and ¹³C (up to 16,600 Hz). These coupling constants provide direct evidence of connectivity and can be used to determine the sign of the coupling, although signs are not always predictable and often require experimental determination.
Dynamics: Multi-nuclear NMR, including ²⁰⁷Pb NMR, can be used to study dynamic processes in organoplumbanes, such as fluxionality or ligand exchange, by observing changes in chemical shifts and coupling patterns with temperature. Challenges in ²⁰⁷Pb NMR include chemical shift anisotropy (CSA), which can be a significant relaxation mechanism at higher magnetic field strengths.
Table 2: Key ²⁰⁷Pb NMR Parameters (Interactive Data Table)
| Parameter | Value/Range | Significance |
| Natural Abundance | 22.1% | Sufficient for direct observation, but lower than ¹H or ¹³C. |
| Spin Number | ½ | Ideal for NMR, no quadrupolar broadening. |
| Chemical Shift Range | ~17,000 ppm | Highly sensitive to chemical environment, coordination, and oxidation state. |
| Reference Compound | Tetramethyllead (Me₄Pb) | Standard for δ²⁰⁷Pb measurements. |
| J(²⁰⁷Pb,¹H) | ~2500 Hz | Direct connectivity and bonding information. |
| J(²⁰⁷Pb,¹³C) | Up to 16,600 Hz | Provides insights into Pb-C bond character and structure. |
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural information of organoplumbanes through molecular ion and fragmentation analysis.
Molecular Ion (M⁺) Analysis: When a sample is introduced into a mass spectrometer and ionized (e.g., by electron ionization, EI), it forms a molecular ion (M⁺) that corresponds to the intact molecule with a single electron removed. The mass-to-charge ratio (m/z) of this molecular ion provides the precise molecular weight of the compound. The presence of a small [M+1] peak is often observed due to the natural abundance of isotopes like ¹³C (1.10%) and ²H (0.015%).
Isotopic Pattern Analysis: Lead has several naturally occurring isotopes: ²⁰⁴Pb (1.4%), ²⁰⁶Pb (24.1%), ²⁰⁷Pb (22.1%), and ²⁰⁸Pb (52.4%). This unique isotopic distribution is a crucial fingerprint in the mass spectrum of organoplumbanes. Any fragment containing a lead atom will exhibit a characteristic cluster of peaks corresponding to these isotopes, allowing for unambiguous identification of lead-containing fragments and differentiation from organic fragments. This isotopic pattern is highly diagnostic and aids significantly in confirming the presence of lead within a specific fragment.
Table 3: Natural Abundance of Lead Isotopes (Interactive Data Table)
| Isotope | Natural Abundance (%) |
| ²⁰⁴Pb | 1.4 |
| ²⁰⁶Pb | 24.1 |
| ²⁰⁷Pb | 22.1 |
| ²⁰⁸Pb | 52.4 |
Fragmentation Analysis: The molecular ions formed in the mass spectrometer are often energetically unstable and undergo spontaneous cleavage of chemical bonds, leading to smaller fragment ions. The pattern of these fragment ions, known as the fragmentation pattern, is unique to each compound and acts as a "molecular fingerprint". By analyzing the m/z values of these fragments and their relative abundances, chemists can deduce significant structural information about the original molecule. For organoplumbanes, characteristic fragmentation pathways often involve the cleavage of Pb-C bonds, leading to fragments that retain the lead atom or purely organic fragments. The stability of the resulting carbocations or lead-containing cations influences the observed fragmentation.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is indispensable for the structural elucidation and functional group identification of chemical compounds, including organoplumbanes. Both methods probe molecular vibrations, providing complementary information about bond strengths and molecular geometry. nih.govuni-siegen.dephysicsandmathstutor.comrsc.orgyoutube.com
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a molecular vibration leads to a change in the molecule's dipole moment. uni-siegen.dephysicsandmathstutor.comyoutube.com This makes IR particularly sensitive to polar bonds and asymmetric vibrations, such as O-H or N-H stretches. nih.govphysicsandmathstutor.com Raman spectroscopy, conversely, relies on the inelastic scattering of light (Raman effect), where incident light interacts with a molecule, causing a change in the light's energy corresponding to specific vibrational modes. uni-siegen.deyoutube.com Raman activity requires a change in the polarizability of the molecule during vibration, making it effective for identifying symmetric vibrations and non-polar bonds like C=C or S-S. nih.govphysicsandmathstutor.comyoutube.com
For organoplumbanes, the identification of functional groups, including the characteristic Pb-C bonds, relies on these principles. While general organic functional groups like C-H, C=C, and C=O have well-established vibrational frequencies in IR and Raman spectra pressbooks.pubresearchgate.net, the heavy mass of lead significantly influences the vibrational modes involving the lead atom. Pb-C stretching vibrations are generally expected to appear in the lower wavenumber region of the spectrum compared to lighter Group 14 element-carbon bonds (e.g., Si-C, Sn-C) due to the increased atomic mass of lead. The precise assignment of Pb-C stretching and bending modes often requires computational analysis and comparison with related organometallic compounds. The "fingerprint region" (typically 400-1400 cm⁻¹) of an IR spectrum is particularly useful as it provides a unique pattern characteristic of the entire molecule, enabling compound identification by comparison with spectral databases. pressbooks.pub
Reactivity and Transformation Chemistry of Organoplumbanes
The reactivity of organoplumbanes is influenced by the relatively weak and polarizable Pb-C bond, making them susceptible to various transformations.
Oxidative Addition and Reductive Elimination Pathways
Oxidative addition and reductive elimination are fundamental elementary steps in organometallic chemistry, often occurring in tandem within catalytic cycles. youtube.comlibretexts.orgilpi.comilpi.com
Oxidative Addition: Involves the addition of a molecule (A-B) to a metal center, increasing the metal's oxidation state by two units and its coordination number. libretexts.orgilpi.com This process typically requires the metal center to be coordinatively unsaturated and in a relatively low oxidation state. libretexts.orgilpi.com The A-B bond breaks, and new M-A and M-B bonds are formed. ilpi.com
Reductive Elimination: The microscopic reverse of oxidative addition, where two ligands (A and B) on a metal center combine to form a new A-B bond, resulting in a decrease in the metal's oxidation state by two units and its coordination number. youtube.comlibretexts.orgilpi.comlibretexts.org For reductive elimination to occur, the eliminating groups must typically be in a cis orientation on the metal center. youtube.comilpi.comlibretexts.org This reaction is favored by metals in higher oxidation states. ilpi.comlibretexts.org
While these reactions are extensively studied for transition metals (e.g., Ir(I)/Ir(III), Pt(II)/Pt(IV), Pd(0)/Pd(II)) youtube.comlibretexts.orgnih.govyoutube.com, their occurrence in organoplumbane chemistry is less commonly highlighted in general literature. However, given that lead can exist in stable +2 and +4 oxidation states, organoplumbanes could potentially participate in oxidative addition and reductive elimination processes involving the Pb(II)/Pb(IV) redox couple. Such reactions would likely involve the cleavage or formation of Pb-C or Pb-X (X = halide) bonds.
Electrophilic and Nucleophilic Reactions
Organoplumbanes can participate in both electrophilic and nucleophilic reactions, primarily involving the cleavage or formation of Pb-C bonds.
Electrophilic Reactions: The Pb-C bond in organoplumbanes is polarized with the carbon atom bearing a partial negative charge and the lead atom a partial positive charge, making the carbon atom susceptible to electrophilic attack. nih.gov Electrophilic cleavage of Pb-C bonds is a significant reaction pathway for organoplumbanes, similar to other heavy main group organometallics. This typically involves an electrophile (an electron-deficient species) attacking the carbon atom directly bonded to lead, leading to the breaking of the Pb-C bond and the formation of a new carbon-electrophile bond. nih.govyoutube.comnih.gov Examples in organic chemistry include electrophilic aromatic substitution reactions where an electrophile replaces a hydrogen atom on an aromatic ring. nih.govyoutube.comyoutube.com
Nucleophilic Reactions: While less common for direct attack on the lead atom in organoplumbanes due to its already somewhat positive character, nucleophilic reactions can occur at other sites within the organoplumbane molecule, particularly if there are electrophilic centers on the organic ligands. Nucleophiles (electron-rich species) can attack electron-deficient carbon atoms or other reactive sites. byjus.comyoutube.com For instance, the synthesis of organoplumbane triflates, such as R₃PbOSO₂CF₃, suggests reactivity involving the lead center, which could be influenced by nucleophilic processes or involve nucleophilic ligands. researchgate.netresearchgate.net
Coordination Chemistry of Organoplumbanes
Coordination chemistry involves the formation of complexes where a central metal atom or ion is bonded to a surrounding array of molecules or ions called ligands. physicsandmathstutor.comresearchgate.netiitd.ac.inchemguide.co.uklibretexts.org Both main group elements and transition metals form coordination compounds. researchgate.netresearchgate.netchemguide.co.ukuniba.sklibretexts.org
Interactions with Main Group and Transition Metal Centers
Lead, as a main group element, is known to form various coordination complexes, such as the tetraiodoplumbate(II) ion, [PbI₄]²⁻. researchgate.net More broadly, main group metal and metalloid compounds have gained recognition as a distinct class of supporting ligands for transition metals, offering unique electronic and steric environments. nih.govrsc.org These ligands can coordinate to transition metals through their main group atom, forming M-E bonds (where M is a transition metal and E is a main group element). nih.govrsc.org
Applications of Plumbane and Its Derivatives in Advanced Chemical Systems
Precursors in Advanced Materials Science
The utility of plumbane and its derivatives in materials science primarily revolves around their function as precursors for depositing lead-containing materials. The weak Pb-C and Pb-H bonds facilitate decomposition at relatively low temperatures, a desirable characteristic for chemical deposition techniques wikipedia.org.
Plumbane itself is generally considered too thermodynamically unstable for practical use in standard chemical vapor deposition (CVD) processes wikipedia.org. However, its organometallic derivatives, such as tetraethyllead (B6334599) (TEL), serve as more stable and manageable precursors for metal-organic chemical vapor deposition (MOCVD). This technique involves introducing volatile organometallic compounds into a reaction chamber where they decompose on a heated substrate to form a thin film pvateplaamerica.com.
Lead oxide (PbO) thin films, for example, have applications as protective coatings and in gas sensors researchgate.net. MOCVD processes have been developed to create these films, where the precise control over deposition parameters allows for the formation of various crystalline forms like litharge and massicot. In one study, lead oxide films were successfully deposited using a low-pressure MOCVD process, demonstrating that the reaction was oxidation-controlled with an apparent activation energy of 97 kJ/mol researchgate.net. While the specific precursor was a beta-diketonate complex in that instance, the principle extends to volatile organolead compounds. Similarly, low-pressure CVD has been employed to deposit lead iodide (PbI₂) and lead chloride (PbCl₂) thin films, which are crucial precursor films for manufacturing perovskite solar cells mdpi.com.
Table 1: Deposition Parameters for Lead Halide Thin Films via Low-Pressure CVD
| Parameter | Lead Iodide (PbI₂) | Lead Chloride (PbCl₂) |
|---|---|---|
| Substrate Temperature | 125 - 135 °C | 150 - 165 °C |
| Resulting Film Thickness | ~170 - 200 nm | ~160 - 210 nm |
| Observed Grain Morphology | Flat Platelet | Columnar |
| Average Grain Size | Up to 734.2 nm | Up to 386.7 nm |
| Measured Band Gap | ~2.4 eV | ~4.3 eV |
Data sourced from studies on low-pressure CVD of lead halide precursor films mdpi.com.
The synthesis of lead-containing nanomaterials, particularly lead sulfide (PbS) and lead oxide (PbO), is an area of significant research due to their unique optical and electronic properties. PbS, for instance, is a narrow bandgap semiconductor with a large Bohr radius, making its properties highly tunable with particle size mdpi.com.
While plumbane could theoretically serve as a lead source, its instability makes it impractical. Instead, syntheses typically employ more stable lead compounds as precursors.
Lead Sulfide (PbS) Nanoparticles : These have been synthesized using single-source precursors like 1,10-phenanthroline adducts of lead(II) bis(N-alkyl-N-phenyl dithiocarbamate) via solvothermal methods nih.gov. Other approaches include the chemical precipitation method using lead chloride (PbCl₂) and thiourea in the presence of natural extracts or the direct aqueous synthesis using a lead chloride-derived precursor and polyvinylpyrrolidone (PVP) as a surfactant mdpi.commdpi.com.
Lead Oxide (PbO) Nanoparticles : These can be prepared by the calcination of lead-based metal-organic coordination polymers at controlled temperatures. For example, a 2D double-chain Pb(II) coordination polymer, when heated in air at 400°C, yields PbO nanoparticles nih.gov.
These methods highlight a common theme: the controlled decomposition of a stable lead precursor is preferred for the reliable synthesis of high-quality nanomaterials.
Catalytic Applications
Lead compounds have found a niche, albeit limited, role in catalysis. The applications primarily leverage the Lewis acidity of Pb(II) and the unique reactivity of organolead(IV) species rsc.org.
Organolead compounds can participate in several types of synthetic transformations. Lead(II) compounds, for example, function as mild Lewis-acid catalysts, while organolead(IV) reagents are used in ligand-coupling reactions rsc.org.
Lewis Acid Catalysis : Lead(II) iodide (PbI₂), often in combination with hexamethylphosphoramide (HMPA), has been used to catalyze chemoselective carbon-carbon bond-forming reactions. It is effective in Barbier-type allylations of aldehydes and ketones, showing high chemoselectivity for aldehydes rsc.org.
Oxidative and Coupling Reactions : Aryllead(IV) tricarboxylates are notable reagents that mediate ligand-coupling processes. They can generate intermediates equivalent to aryl or vinyl carbocations, which then react with a variety of nucleophiles rsc.org. For instance, p-methoxyphenyllead triacetate reacts with the silyl enol ether of acetophenone in a plumbation reaction, which can be further transformed into substituted deoxybenzoins researchgate.net. These organolead reagents are often more reactive than their organotin counterparts, enabling the synthesis of sterically hindered biaryl compounds wikipedia.org.
Heterogeneous Catalysis : In some applications, lead is used as a modifier for other metal catalysts. For example, lead-modified palladium nanoparticles supported on carbon (Pd-Pb/C) have been reported as effective catalysts for the liquid-phase oxidation of certain ethers to the corresponding carboxylic acids under mild conditions rsc.org.
Table 2: Examples of Lead-Mediated Organic Reactions
| Reaction Type | Lead Compound/Catalyst | Substrates | Product Type |
|---|---|---|---|
| Barbier-type Allylation | PbI₂-HMPA | Aldehydes, Ketones | Homoallylic Alcohols |
| Arylation | Aryllead Triacetates | Enamines, Silyl Enol Ethers | α-Aryl Ketones |
| Oxidation | 5% Pd–1% Pb/C | Triethylene glycol dodecyl ether | Carboxylic Acid |
Information sourced from a review on lead catalysts in organic synthesis rsc.org.
Plumbane is the heaviest of the Group 14 hydrides and is thermodynamically unstable, decomposing into its constituent elements wikipedia.org. This property places it in the category of metastable or unstable metal hydrides, which are investigated for on-demand hydrogen generation rather than long-term storage mdpi.comresearchgate.net.
Metastable hydrides are characterized by a decomposition reaction that is thermodynamically favorable under ambient conditions but may be kinetically slow without an energy input like heat researchgate.net. The thermal decomposition of plumbane releases hydrogen gas:
PbH₄(g) → Pb(s) + 2H₂(g)
Due to its high instability, plumbane is not a practical candidate for storing hydrogen in the way that more stable complex hydrides are. Instead, its potential lies in chemical hydrogen generation, where it could be produced and immediately decomposed to release hydrogen gas. However, the significant challenges and hazards associated with synthesizing and handling plumbane have severely limited research and practical application in this area compared to other hydrides like aluminum hydride (AlH₃) or borohydrides researchgate.netmdpi.com. The efficiency and control of its decomposition for hydrogen production remain largely theoretical uw.edu.pldntb.gov.ua.
Exploration in Other Advanced Chemical Technologies
A significant advanced application of plumbane is in the field of analytical chemistry, specifically for the determination of trace and ultratrace amounts of lead. The technique, known as Chemical Vapor Generation (CVG), involves converting the lead analyte in a sample into volatile plumbane gas researchgate.netiupac.org.
In this process, an aqueous sample containing lead ions (Pb²⁺) is reacted with a strong reducing agent, typically sodium borohydride (B1222165) (NaBH₄), in an acidic medium. Oxidizing agents like potassium hexacyanoferrate(III) are often added to enhance the efficiency of plumbane generation researchgate.netcore.ac.uk. The reaction converts non-volatile lead ions into gaseous PbH₄:
Pb²⁺(aq) + BH₄⁻(aq) + H⁺(aq) → PbH₄(g) + byproducts
The volatile plumbane is then swept by a carrier gas (like argon) from the liquid sample into a detector, such as an atomic absorption spectrometer (AAS) or an inductively coupled plasma mass spectrometer (ICP-MS) researchgate.netresearchgate.net. This method effectively separates the lead analyte from the sample matrix, reducing interferences and dramatically improving detection limits down to the µg/L (parts per billion) or ng/L (parts per trillion) range researchgate.netcore.ac.uk. This high sensitivity makes CVG a powerful tool for environmental monitoring and clinical analysis where lead must be measured at very low concentrations.
Analytical Methodologies Utilizing Plumbane Generation
Hydride Generation (HG) Techniques for Trace Element Determination
Hydride generation is a powerful method for introducing lead into various atomic spectrometers. The process involves the chemical reduction of lead ions in an acidic solution to the volatile plumbane. This gaseous hydride is then transported to an atomizer for quantification. The low chemical yield and instability of plumbane have historically presented challenges, necessitating the use of oxidizing agents to convert Pb(II) to the more reactive Pb(IV) state prior to reduction.
The coupling of hydride generation with atomic spectrometry techniques has led to the development of highly sensitive methods for lead determination.
Hydride Generation Atomic Absorption Spectrometry (HG-AAS): This technique involves the generation of plumbane and its subsequent atomization in a heated quartz tube or a flame. The ground-state lead atoms absorb light from a hollow cathode lamp, and the absorbance is proportional to the lead concentration. HG-AAS significantly improves detection limits compared to conventional flame AAS by enhancing sample transport efficiency and reducing matrix effects. For instance, an atom trapping approach in HG-AAS, where plumbane is trapped on the interior of a slotted T-tube before atomization, has achieved detection limits as low as 0.028 µg L⁻¹ nih.gov. Flow injection systems coupled with HG-AAS have been developed for the determination of lead in various samples, including teeth, demonstrating the versatility of this technique fabad.org.tr.
Hydride Generation Atomic Fluorescence Spectrometry (HG-AFS): In HG-AFS, after plumbane is generated and atomized, a high-intensity light source excites the lead atoms, which then emit fluorescence at a characteristic wavelength. The intensity of this fluorescence is directly related to the lead concentration. HG-AFS is known for its high sensitivity and wide linear dynamic range. Continuous flow chemical vapor generation coupled with AFS has been utilized to investigate the mechanisms of plumbane generation, highlighting the efficiency of this detection method researchgate.net.
Hydride Generation Inductively Coupled Plasma Mass Spectrometry (HG-ICP-MS): This powerful combination offers exceptionally low detection limits and isotopic analysis capabilities. Plumbane is introduced into the high-temperature argon plasma of the ICP-MS, where it is efficiently ionized. The resulting lead ions are then separated by their mass-to-charge ratio and detected. An on-line HG-ICP-MS method using potassium hexacyanomanganate(III) as an additive achieved a detection limit of 0.008 µg L⁻¹ for the ²⁰⁸Pb isotope nih.govresearchgate.net. This approach demonstrates a significant enhancement in sensitivity, by a factor of at least 42 to 48, compared to conventional ICP-MS nih.govresearchgate.net.
The efficiency of plumbane generation is critically dependent on several experimental parameters. Careful optimization is necessary to achieve maximum sensitivity and reproducibility.
Acid Medium: The acidity of the reaction medium plays a crucial role. Hydrochloric acid is frequently the preferred acid for plumbane generation, often in a narrow optimal concentration range. For example, in one study, the maximum signal was obtained between 0.25 and 0.4% v/v HCl. The type of acid can also be important; while HCl often provides a broader working range, other acids like sulfuric acid have also been used, particularly to stabilize certain reagents nih.gov.
Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) is the most commonly used reducing agent. Its concentration must be optimized, as both insufficient and excessive amounts can negatively impact the signal. An optimal concentration of 2% m/v NaBH₄ has been reported in several studies for achieving maximum plumbane generation nih.gov.
Oxidizing Agents/Additives: To overcome the low efficiency of plumbane generation from Pb(II), various oxidizing agents are employed to facilitate the formation of Pb(IV). Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) is a widely used and effective additive. Its concentration needs careful optimization, as higher concentrations can increase blank signals due to lead impurities in the reagent. Other additives, such as potassium hexacyanomanganate(III) (K₃[Mn(CN)₆]), have also been investigated and shown to remarkably facilitate plumbane generation nih.govresearchgate.net. The use of ammonium (B1175870) persulfate has also been reported as an effective oxidizing agent researchgate.net.
The table below summarizes optimized conditions from a study using HG-AAS with an atom trapping system.
| Parameter | Optimized Condition |
| HCl Concentration | 0.3% v/v |
| K₃[Fe(CN)₆] Concentration | 1.5% m/v |
| NaBH₄ Concentration | 0.2% m/v |
| Acetylene Flow Rate | 0.9 L min⁻¹ (fuel-lean flame) |
| Air Flow Rate | 8.6 L min⁻¹ |
This data is illustrative of a specific experimental setup and may vary for different systems.
Understanding the mechanism of plumbane generation is essential for optimizing analytical methods. Research has shown that the process is more complex than a simple reduction of lead ions. In the absence of an additive like potassium hexacyanoferrate(III), Pb(II) is converted to solid species, and no volatile plumbane is detected under typical analytical conditions researchgate.net.
Deuterium-labeled experiments have provided significant insights, indicating that plumbane is formed through the direct transfer of a hydride from a borane (B79455) species to a lead atom researchgate.net. The role of additives like K₃[Fe(CN)₆] is not to directly oxidize Pb(II) to Pb(IV), as was once thought, but rather to react with NaBH₄ to form "special" borane complex intermediates. These intermediates are highly effective in generating plumbane from suitable lead intermediates that form in the early stages of the reaction researchgate.net. Further studies have also pointed towards a non-nascent hydrogen mechanism, suggesting that the generation of plumbane is an induced or catalytic reaction that occurs synchronously with the redox reaction between borohydride and an oxidizing agent.
Matrix Effects and Interference Studies in Plumbane-Based Analytical Methods
While hydride generation is renowned for its ability to separate the analyte from the sample matrix, interferences can still occur. These effects can either suppress or enhance the analytical signal.
Transition Metals: The presence of transition metals can significantly affect plumbane generation. For example, copper has been reported to severely depress the lead signal in some systems nih.govresearchgate.net. Other transition metals such as cobalt, nickel, and manganese have been observed to increase the lead signal by 20-60% in certain media. However, the robustness of the method against these interferences can be high with proper optimization. For instance, in the analysis of a soil reference material with high levels of interfering elements, no significant enhancement or suppression of the lead signal was observed when the acidity was carefully controlled. In some cases, increasing the concentration of the additive can alleviate depressive effects; for example, the interference from 0.1 µg mL⁻¹ of copper was overcome by increasing the K₃[Mn(CN)₆] concentration to 2% m/v nih.govresearchgate.net.
Other Hydride-Forming Elements: Elements that also form volatile hydrides, such as arsenic, antimony, selenium, and tin, can potentially interfere with lead determination. Studies have shown that with optimized conditions, no significant interferences were noted from these elements up to levels of 0.5 µg mL⁻¹ nih.govresearchgate.net.
Alleviating Matrix Effects: One of the primary advantages of the HG technique is the significant reduction of non-spectral interferences by efficiently separating the analyte from the sample matrix. This is a considerable advantage over techniques like graphite furnace atomic absorption spectrometry (GFAAS), which can be more prone to matrix interference.
The table below presents the effect of various ions on the recovery of lead in a study utilizing HG-ICP-MS.
| Interfering Ion | Concentration (µg mL⁻¹) | Lead Recovery (%) |
| As(III) | 0.5 | 98 |
| Sb(III) | 0.5 | 102 |
| Se(IV) | 0.5 | 97 |
| Cu(II) | 0.1 | 75 |
| Cu(II) with increased additive | 0.1 | 99 |
| Fe(III) | 0.5 | 101 |
| Ni(II) | 0.5 | 103 |
| Ca(II) | 1000 | 98 |
| Na(I) | 1000 | 100 |
This data is compiled from findings where the depressive effect of copper was mitigated by adjusting reagent concentrations.
Advancements in On-line and Automated Plumbane Generation Systems
The automation of analytical procedures for plumbane generation has been a significant area of advancement, primarily through the use of flow injection (FI) systems. These systems offer numerous advantages over manual or batch-wise methods.
Flow Injection (FI) Systems: FI analysis provides a platform for highly reproducible and automated sample handling. In a typical FI-HG system, the sample is injected into a carrier stream (often an acidic solution), which then merges with a stream of the reducing agent (NaBH₄) rsc.org. The reaction occurs in a mixing coil, and the generated plumbane is separated from the liquid waste in a gas-liquid separator before being transported to the detector flowinjectiontutorial.com. This continuous flow approach allows for rapid analysis, with sampling rates of up to 150 determinations per hour being achievable researchgate.net.
Benefits of Automation: The automation provided by FI systems leads to:
Improved Precision: Automated and precisely timed mixing of reagents and sample results in higher reproducibility compared to manual methods.
Reduced Consumption: Both sample and reagent consumption are significantly reduced, making the analysis more cost-effective and environmentally friendly fabad.org.trresearchgate.net.
High Throughput: The rapid nature of FI systems allows for a large number of samples to be analyzed in a short period researchgate.net.
Enhanced Safety: Automation minimizes operator exposure to potentially hazardous reagents.
System Components and Innovations: Key components in automated systems include peristaltic pumps for precise fluid transport, injection valves for introducing the sample, mixing coils for the reaction, and gas-liquid separators. Innovations include the development of modified gas-liquid separators to handle complex matrices, such as the use of a double-GLS setup to eliminate foams generated from protein in blood samples during direct sampling analysis nih.gov. Furthermore, software control, for instance using LabVIEW, allows for full automation of all system components, removing manual timing and reducing operator error nih.gov. The ease of automation was a key benefit first demonstrated in the pioneering work on FI-based hydride analysis flowinjectiontutorial.com.
Q & A
How can Plumbane (PbH₄) be synthesized in laboratory settings despite its thermodynamic instability?
Answer: Plumbane is typically generated via hydride-generation techniques. In acidic media, Pb(II) reacts with potassium ferricyanide (K₃[Fe(CN)₆]) or potassium permanganate (K₃Mn(CN)₆), followed by reduction with sodium borohydride (NaBH₄). The gaseous PbH₄ is rapidly transported to analytical instruments (e.g., ICP-MS) through a cooled spray chamber to minimize decomposition. Key parameters include:
- Acidity : 1.5% (v/v) HCl optimizes hydride formation .
- Oxidant concentration : 1.5% K₃[Fe(CN)₆] enhances sensitivity and reduces interference .
- Temperature : Cooled chambers (~4°C) stabilize PbH₄ during transfer .
What advanced analytical methods are recommended for detecting trace-level Plumbane in complex matrices?
Answer: Hydride generation coupled with atomic fluorescence spectrometry (HG-AFS) or inductively coupled plasma mass spectrometry (HG-ICP-MS) achieves ultra-trace detection (e.g., 0.03 µg Pb/L with HG-AFS). Methodological optimizations include:
- Flow rates : 5 mL/min carrier gas flow ensures efficient transport .
- Matrix modifiers : Adding 5% H₂O₂ improves recovery in biological samples .
- Interference mitigation : Masking agents like EDTA minimize transition metal interference .
How do researchers address discrepancies in Plumbane stability data across studies?
Answer: Contradictions often arise from variations in synthesis conditions or analytical setups. To resolve these:
- Standardize protocols : Use consistent oxidant/reductant ratios (e.g., 1:1 K₃[Fe(CN)₆]:NaBH₄) .
- Cross-validation : Compare results across multiple techniques (e.g., ICP-MS, AFS) .
- Computational modeling : Density functional theory (DFT) predicts PbH₄ decomposition pathways under varying temperatures .
What strategies are employed to study Plumbane’s reactivity in organometallic derivatives?
Answer: Stable PbH₄ derivatives (e.g., tetraethyllead, trimethylplumbane) are synthesized via alkylation/halogenation. Example protocols:
- Alkylation : React PbCl₂ with Grignard reagents (e.g., CH₃MgBr) under inert atmospheres .
- Halogenation : Substitute PbH₄ with halogens (e.g., Cl₂) to form PbF₄ or PbCl₄ .
- Characterization : Use NMR and X-ray crystallography to confirm structures .
How can isotopic dilution improve the accuracy of Plumbane quantification in environmental samples?
Answer: Isotope dilution mass spectrometry (IDMS) with enriched ²⁰⁷Pb spikes corrects for matrix effects and instrument drift. Steps include:
- Spike calibration : Match isotopic ratios to certified reference materials (e.g., SRM-2976) .
- Recovery testing : Validate with BCR-610 groundwater standards (recovery: 95–105%) .
What experimental designs minimize interference from hydride-forming elements during PbH₄ analysis?
Answer: Coexisting elements (e.g., As, Sb) can distort PbH₄ signals. Mitigation approaches:
- Selective reduction : Adjust NaBH₄ concentration (1% for Pb vs. 3% for As/Sb) .
- Chelation : Introduce 0.1% L-cysteine to suppress AsH₃ and SbH₃ generation .
- Chromatographic separation : Pre-concentrate Pb using anion-exchange resins .
How is computational chemistry applied to predict Plumbane’s properties?
Answer: DFT calculations model PbH₄’s electronic structure and stability. Key applications:
- Bond dissociation energies : Predict Pb–H bond strength (e.g., ~150 kJ/mol) .
- Thermodynamic pathways : Simulate decomposition to Pb metal and H₂ .
- Spectroscopic predictions : Match IR/Raman spectra with experimental data .
What safety protocols are critical for handling Plumbane and its derivatives?
Answer: Due to PbH₄’s toxicity and instability:
- Containment : Use gloveboxes under N₂ atmospheres for synthesis .
- Personal protective equipment (PPE) : Wear nitrile gloves and respirators with HEPA filters .
- Waste disposal : Neutralize residues with 10% HNO₃ before disposal .
How does Plumbane’s instability impact its application in materials science?
Answer: While PbH₄ itself is rarely used, its derivatives (e.g., tetramethyllead) inform:
- Semiconductor research : PbI₂ derivatives are studied for perovskite solar cells .
- Catalysis : Triethylplumbane acts as a precursor for lead nanostructures .
What gaps exist in current Plumbane research, and how can they be addressed?
Answer: Key gaps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
